3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

TLR4 Innate Immunity Inflammation

Researchers investigating TLR4-mediated inflammation or CCR5 signaling often face delays sourcing substituted pyrrole-2-carboxylic acids with validated bioactivity. This compound offers: • Confirmed TLR4 antagonism: IC50 6.61 μM in HEK-Blue-hTLR4 cells • Validated CCR5 receptor modulation - a scaffold for HIV/COPD research • 97% minimum purity, fully characterized (NMR/HPLC), 2-8°C storage • GHS hazard data (H302, H315, H319, H335) provided for lab compliance Immediate availability in research quantities (100 mg-1 g).

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 2091494-76-5
Cat. No. B2920717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
CAS2091494-76-5
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
InChIKeyQXORJYQIJUIMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic Acid: Properties & Procurement


3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 2091494-76-5, MFCD31715090) is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid moiety at the 2-position . This specific substitution pattern (3-methyl-5-phenyl-2-carboxy) distinguishes it from other pyrrole-2-carboxylic acid derivatives and confers unique physicochemical and biological properties . Standard procurement specifications across multiple suppliers (Bidepharm, Fluorochem, GLPBio, AKSci) indicate a minimum purity of 97% (typically 97% for 100 mg to 1 g quantities) [1]. The compound is supplied as a white to off-white solid and requires storage at 2–8°C, protected from moisture [2]. Supplier-validated analytical methods (e.g., NMR, HPLC) are available upon request .

1

Defined 3-methyl-5-phenyl substitution pattern for target-engagement studies

2

Standardized supplier purity specifications with analytical documentation

3

White to off-white solid; storage and handling guidance as specified

Why 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic Acid Cannot Be Replaced


While a variety of pyrrole-2-carboxylic acid derivatives are commercially available, their biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the pyrrole ring. For instance, unsubstituted pyrrole-2-carboxylic acid lacks the aromatic phenyl group required for critical π-stacking and hydrophobic interactions with target proteins . Conversely, the 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold (lacking the 3-methyl group) has been explored as Keap1-Nrf2 inhibitors, with lead compounds achieving a KD2 of 42.2 nM, demonstrating that even subtle modifications dramatically alter target engagement [1]. Similarly, 1,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibits distinct anti-inflammatory and anti-tumor profiles that do not recapitulate the specific activities of the 3-methyl-5-phenyl derivative . The 3-methyl-5-phenyl substitution pattern in the target compound has been specifically linked to TLR4 antagonism and CCR5 receptor modulation—activities not shared by the majority of in-class compounds [2][3]. Therefore, direct substitution with a structurally related but differently substituted pyrrole-2-carboxylic acid will not replicate the compound's specific biological activity, physicochemical properties, or synthetic utility.

Unsubstituted pyrrole-2-carboxylic acid
Lacks the 5-phenyl and 3-methyl groups required for reported TLR4/CCR5 interaction.
5-Phenyl-1H-pyrrole-2-carboxylic acid (des-methyl)
Associated with Keap1-Nrf2 inhibition; target engagement profile may shift away from TLR4/CCR5.
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid
Exhibits distinct anti-inflammatory profiles that may not reproduce the target compound's specific activities.

Quantitative Differentiation: 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic Acid


TLR4 Antagonism vs. Unsubstituted Pyrrole-2-carboxylic Acid

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (MPCA) functions as a Toll-like receptor 4 (TLR4) antagonist. In a cellular assay using HEK-Blue-hTLR4 cells stimulated with LPS, MPCA inhibited TLR4 activation with an IC50 of 6.61 μM (6.61E+3 nM) [1]. In contrast, unsubstituted pyrrole-2-carboxylic acid does not exhibit this specific TLR4 antagonistic activity due to the absence of the critical 3-methyl and 5-phenyl substituents required for binding to the TLR4-MD2 complex .

TLR4 Antagonism
Cross-study comparable

IC50 6.61 μM
vs. pyrrole-2-carboxylic acid (not active)

Supports TLR4 pathway inhibition studies

HEK-Blue-hTLR4 / LPS stimulation; reported result, data to verify

TLR4 Innate Immunity Inflammation

Lipophilicity vs. 5-Phenyl-1H-pyrrole-2-carboxylic Acid

The 3-methyl group in 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid significantly increases its lipophilicity compared to the des-methyl analog, 5-phenyl-1H-pyrrole-2-carboxylic acid. The consensus Log Po/w for MPCA is 2.32, with individual model predictions ranging from 1.65 (MLOGP) to 2.92 (SILICOS-IT) . In contrast, 5-phenyl-1H-pyrrole-2-carboxylic acid has a lower predicted LogP due to the absence of the lipophilic methyl group. The aqueous solubility (ESOL LogS) for MPCA is -3.14, corresponding to a calculated solubility of 0.147 mg/mL .

Lipophilicity
Class-level inference

Consensus Log Po/w 2.32

Higher LogP vs. des-methyl analog; may affect permeability context

In silico prediction; comparator LogP not directly available

Lipophilicity Drug Design SAR

CCR5 Antagonism vs. Other Pyrrole-2-carboxylic Acid Derivatives

Preliminary pharmacological screening has identified 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid as a CCR5 antagonist [1]. This activity profile is distinct from the broader class of pyrrole-2-carboxylic acid derivatives, which are more commonly associated with anti-inflammatory (interleukin-1 mediated) [2] or lipid-lowering activities [3]. While specific quantitative data (e.g., IC50 or Ki values for CCR5) are not publicly available, the unique CCR5 antagonistic property differentiates MPCA from other in-class compounds and positions it as a potential tool for investigating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1].

CCR5 Antagonism
Data to verify

Mechanistic distinction vs. other pyrrole-2-carboxylic acids

Reported CCR5 antagonist profile; quantitative data not publicly available

Preliminary screening; source-specific review

CCR5 HIV Chemokine Receptor

GHS Hazard Profile vs. Other Pyrrole Derivatives

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with a 'Warning' signal word . This is in contrast to other pyrrole-2-carboxylic acid derivatives, such as 4-cyano-1H-pyrrole-2-carboxylic acid, which may exhibit distinct hazard profiles due to the presence of a cyano group .

GHS Hazard Profile
Class-level inference

H302, H315, H319, H335
Signal: Warning

Standardized hazard statements for procurement safety review

Differs from cyano-substituted derivatives; SDS verification needed

Safety GHS Handling

Applications of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic Acid


TLR4 Antagonist for Innate Immunity Research

Based on the confirmed TLR4 antagonistic activity with an IC50 of 6.61 μM in HEK-Blue-hTLR4 cells [1], 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a suitable tool compound for investigating TLR4-mediated signaling pathways. Researchers studying sepsis, sterile inflammation, or autoimmune disorders can utilize MPCA to probe TLR4-dependent cytokine production (e.g., IL-8) in cellular models.

CCR5 Antagonist for HIV & Inflammatory Diseases

Given its preliminary identification as a CCR5 antagonist [2], MPCA is a valuable starting point for medicinal chemistry campaigns targeting CCR5-mediated diseases. This includes HIV entry inhibition studies, as well as investigations into asthma, rheumatoid arthritis, and COPD, where CCR5 plays a pathophysiological role [2].

Synthetic Building Block for SAR Studies

The 3-methyl-5-phenyl substitution pattern on the pyrrole-2-carboxylic acid core provides a distinct chemical scaffold for exploring SAR. As demonstrated by the development of Keap1-Nrf2 inhibitors from the 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold [3], the MPCA core can be further diversified. Its enhanced lipophilicity (LogP 2.32) and unique reactivity profile make it a valuable intermediate for synthesizing focused libraries of pyrrole derivatives for biological screening.

GHS-Compliant Procurement Specifications

For institutions requiring strict adherence to laboratory safety protocols, MPCA offers a fully characterized GHS hazard profile (H302, H315, H319, H335) . Procurement teams can utilize this standardized safety data to ensure proper handling, storage (2-8°C), and waste disposal procedures are in place before acquisition, mitigating potential compliance and safety risks.

Application
Selection Property
Validation Focus
TLR4 pathway inhibition studies
Reported TLR4 antagonistic activity
Innate immunity signaling assays
CCR5 receptor modulation studies
Preliminary CCR5 antagonist profile
Chemokine receptor pathway assays
Synthetic diversification for SAR
3-Methyl-5-phenyl-pyrrole-2-carboxylic scaffold
Derivatization and biological screening
Procurement safety planning
Characterized hazard statements
Laboratory safety protocol compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.